Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate
Overview
Description
The compound “Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are a class of organic compounds that contain a five-membered C3NS ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, ketamine, a compound with a similar structure, has been synthesized in a five-step process involving the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and rearrangement .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined through techniques such as X-ray crystallography, as has been done for similar compounds .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents present. As an organic compound containing a thiazole ring, it could potentially undergo a variety of organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined through experimental analysis. Similar compounds have been characterized using techniques such as FTIR and NMR .
Scientific Research Applications
Antiviral Activity
Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate derivatives have been studied for their antiviral properties. For instance, indole derivatives, which share a similar structural motif, have shown inhibitory activity against influenza A and other viruses . The thiazole ring present in the compound can be modified to enhance its interaction with viral proteins, potentially leading to new antiviral drugs.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biological system.
Result of Action
Based on the known biological activities of related compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(2-chloroanilino)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVHGCIRKWOSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.